molecular formula C10H13N B6147679 2-(4-methylphenyl)azetidine CAS No. 1270471-80-1

2-(4-methylphenyl)azetidine

Cat. No. B6147679
CAS RN: 1270471-80-1
M. Wt: 147.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-methylphenyl)azetidine” is a chemical compound with the CAS Number: 1270471-80-1 . It is a type of azetidine, which is a four-membered nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular formula of “2-(4-methylphenyl)azetidine” is C10H13N . The InChI code is 1S/C10H13N/c1-8-2-4-9(5-3-8)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 . The molecular weight is 147.22 .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

The physical form of “2-(4-methylphenyl)azetidine” is liquid . The storage temperature is 4 degrees Celsius .

Safety and Hazards

The safety information for “2-(4-methylphenyl)azetidine” includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

Azetidines have been used in drug discovery, polymerization, and as chiral templates . Future directions in the field of azetidine research include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(4-methylphenyl)azetidine can be achieved through a multistep process involving the reaction of appropriate starting materials.", "Starting Materials": [ "4-methylbenzaldehyde", "ethylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Preparation of 4-methylbenzylamine by the reaction of 4-methylbenzaldehyde with ethylamine in the presence of sodium borohydride as a reducing agent.", "Step 2: Conversion of 4-methylbenzylamine to 2-(4-methylphenyl)azetidine by the reaction with chloroacetyl chloride in the presence of acetic acid as a solvent and hydrochloric acid as a catalyst.", "Step 3: Purification of the product by washing with sodium hydroxide solution and recrystallization from a suitable solvent." ] }

CAS RN

1270471-80-1

Product Name

2-(4-methylphenyl)azetidine

Molecular Formula

C10H13N

Molecular Weight

147.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.